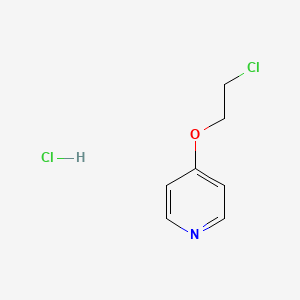
(3R)-pyrrolidin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid ®-pyrrolidin-3-yl ester is an organic compound that belongs to the ester family Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ®-pyrrolidin-3-yl ester can be achieved through the esterification of acetic acid with ®-pyrrolidin-3-ol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid ®-pyrrolidin-3-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the ester in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid ®-pyrrolidin-3-yl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and ®-pyrrolidin-3-ol.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol and acetic acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and ®-pyrrolidin-3-ol.
Reduction: ®-pyrrolidin-3-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid ®-pyrrolidin-3-yl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
[(3R)-pyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C6H11NO2/c1-5(8)9-6-2-3-7-4-6/h6-7H,2-4H2,1H3/t6-/m1/s1 |
InChI Key |
AKCMCFPQVUTWFW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCNC1 |
Canonical SMILES |
CC(=O)OC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6'-Methoxy-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8307385.png)

![Hexahydro-3h-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B8307401.png)






![N-[6-(1-Hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B8307456.png)
![2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-4-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide](/img/structure/B8307457.png)
